molecular formula C13H18N4O3 B11047771 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine

2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine

Cat. No.: B11047771
M. Wt: 278.31 g/mol
InChI Key: VGZIRWBWINHTEX-UHFFFAOYSA-N
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Description

2-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring attached to a trimethoxyphenyl group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine typically involves the reaction of 3,4,5-trimethoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves the reduction of the resulting triazole derivative to obtain the desired ethanamine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine

InChI

InChI=1S/C13H18N4O3/c1-18-9-6-8(7-10(19-2)12(9)20-3)13-15-11(4-5-14)16-17-13/h6-7H,4-5,14H2,1-3H3,(H,15,16,17)

InChI Key

VGZIRWBWINHTEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)CCN

Origin of Product

United States

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